
Dimethyl 6-hydroxy-6-methyl-2-(3-pyridinyl)-4-(4-toluidino)-3-cyclohexene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 6-hydroxy-6-methyl-2-(3-pyridinyl)-4-(4-toluidino)-3-cyclohexene-1,3-dicarboxylate (DMT) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields ranging from medicinal chemistry to material science. DMT is a complex molecule that is synthesized using a multi-step process, and its synthesis method has been optimized over the years to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
Dimethyl 6-hydroxy-6-methyl-2-(3-pyridinyl)-4-(4-toluidino)-3-cyclohexene-1,3-dicarboxylate has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, Dimethyl 6-hydroxy-6-methyl-2-(3-pyridinyl)-4-(4-toluidino)-3-cyclohexene-1,3-dicarboxylate has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. Dimethyl 6-hydroxy-6-methyl-2-(3-pyridinyl)-4-(4-toluidino)-3-cyclohexene-1,3-dicarboxylate has also been studied for its potential applications in material science, where it has been used as a building block for the synthesis of novel materials with unique properties.
Wirkmechanismus
The exact mechanism of action of Dimethyl 6-hydroxy-6-methyl-2-(3-pyridinyl)-4-(4-toluidino)-3-cyclohexene-1,3-dicarboxylate is not well understood, but it is believed to act as a modulator of the immune system by inhibiting the production of pro-inflammatory cytokines. Dimethyl 6-hydroxy-6-methyl-2-(3-pyridinyl)-4-(4-toluidino)-3-cyclohexene-1,3-dicarboxylate has also been shown to interact with the opioid receptors in the brain, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
Dimethyl 6-hydroxy-6-methyl-2-(3-pyridinyl)-4-(4-toluidino)-3-cyclohexene-1,3-dicarboxylate has been shown to exhibit anti-inflammatory and analgesic properties in various animal models, and it has also been shown to reduce fever and edema. Dimethyl 6-hydroxy-6-methyl-2-(3-pyridinyl)-4-(4-toluidino)-3-cyclohexene-1,3-dicarboxylate has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Dimethyl 6-hydroxy-6-methyl-2-(3-pyridinyl)-4-(4-toluidino)-3-cyclohexene-1,3-dicarboxylate is its potential applications in various fields of scientific research. Dimethyl 6-hydroxy-6-methyl-2-(3-pyridinyl)-4-(4-toluidino)-3-cyclohexene-1,3-dicarboxylate is a complex molecule that can be synthesized using a multi-step process, which allows for the modification of its structure to optimize its properties. However, the synthesis method for Dimethyl 6-hydroxy-6-methyl-2-(3-pyridinyl)-4-(4-toluidino)-3-cyclohexene-1,3-dicarboxylate is complex and requires specialized equipment and expertise, which may limit its accessibility to researchers.
Zukünftige Richtungen
There are several future directions for the research of Dimethyl 6-hydroxy-6-methyl-2-(3-pyridinyl)-4-(4-toluidino)-3-cyclohexene-1,3-dicarboxylate. In medicinal chemistry, Dimethyl 6-hydroxy-6-methyl-2-(3-pyridinyl)-4-(4-toluidino)-3-cyclohexene-1,3-dicarboxylate could be further studied for its potential applications in the development of new drugs for the treatment of inflammatory and pain-related disorders. In material science, Dimethyl 6-hydroxy-6-methyl-2-(3-pyridinyl)-4-(4-toluidino)-3-cyclohexene-1,3-dicarboxylate could be used as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of Dimethyl 6-hydroxy-6-methyl-2-(3-pyridinyl)-4-(4-toluidino)-3-cyclohexene-1,3-dicarboxylate and its potential interactions with other drugs and compounds.
Conclusion:
Dimethyl 6-hydroxy-6-methyl-2-(3-pyridinyl)-4-(4-toluidino)-3-cyclohexene-1,3-dicarboxylate is a complex molecule that has gained significant attention in the field of scientific research due to its potential applications in various fields ranging from medicinal chemistry to material science. The synthesis method for Dimethyl 6-hydroxy-6-methyl-2-(3-pyridinyl)-4-(4-toluidino)-3-cyclohexene-1,3-dicarboxylate is complex and has been optimized over the years to improve its yield and purity. Dimethyl 6-hydroxy-6-methyl-2-(3-pyridinyl)-4-(4-toluidino)-3-cyclohexene-1,3-dicarboxylate has been extensively studied for its potential applications in various fields of scientific research, and it has been shown to exhibit anti-inflammatory and analgesic properties. Further studies are needed to fully understand the mechanism of action of Dimethyl 6-hydroxy-6-methyl-2-(3-pyridinyl)-4-(4-toluidino)-3-cyclohexene-1,3-dicarboxylate and its potential applications in various fields of scientific research.
Synthesemethoden
Dimethyl 6-hydroxy-6-methyl-2-(3-pyridinyl)-4-(4-toluidino)-3-cyclohexene-1,3-dicarboxylate is synthesized using a multi-step process that involves the condensation of pyridine with methyl acrylate, followed by the reduction of the resulting product using sodium borohydride. The reduced product is further reacted with 4-toluidine and dimethyl oxalate to yield Dimethyl 6-hydroxy-6-methyl-2-(3-pyridinyl)-4-(4-toluidino)-3-cyclohexene-1,3-dicarboxylate. The synthesis method has been optimized over the years to improve the yield and purity of Dimethyl 6-hydroxy-6-methyl-2-(3-pyridinyl)-4-(4-toluidino)-3-cyclohexene-1,3-dicarboxylate, and several modifications have been made to the process to achieve this.
Eigenschaften
Molekularformel |
C23H26N2O5 |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
dimethyl 6-hydroxy-6-methyl-4-(4-methylanilino)-2-pyridin-3-ylcyclohex-3-ene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H26N2O5/c1-14-7-9-16(10-8-14)25-17-12-23(2,28)20(22(27)30-4)18(19(17)21(26)29-3)15-6-5-11-24-13-15/h5-11,13,18,20,25,28H,12H2,1-4H3 |
InChI-Schlüssel |
VSAOYVKDPNGHGU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(C(C(C(C2)(C)O)C(=O)OC)C3=CN=CC=C3)C(=O)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=C(C(C(C(C2)(C)O)C(=O)OC)C3=CN=CC=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



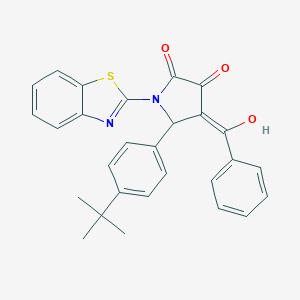

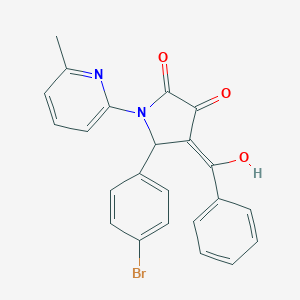

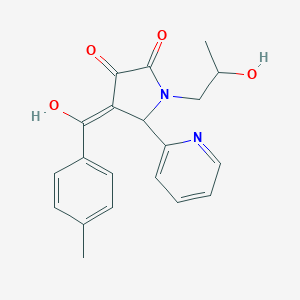
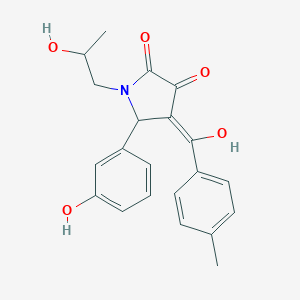

![methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282223.png)

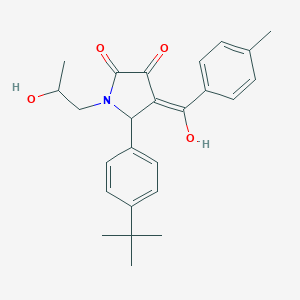

![4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282231.png)
![4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282234.png)
![N,N-diethyl-5-methyl-7-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B282236.png)